molecular formula C8H11NO2 B1330665 Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 69687-80-5

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B1330665
CAS No.: 69687-80-5
M. Wt: 153.18 g/mol
InChI Key: OQWZEJIISPYZPW-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, also known as DMPC, is a carboxylic acid derivative of pyrrole, a heterocyclic aromatic organic compound. It is an important component of many biological and biochemical processes, and its properties are of great interest to researchers in the fields of biochemistry, physiology, and pharmacology. DMPC is a lipophilic molecule that is soluble in water, and is used in a variety of laboratory experiments.

Scientific Research Applications

Antimicrobial Agents

  • Synthesis and Antimicrobial Activity : Novel derivatives of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate have been synthesized and evaluated for their antimicrobial activities. These compounds, due to their heterocyclic ring structure, demonstrated significant antibacterial and antifungal properties, with enhanced activity observed upon the introduction of a methoxy group (Hublikar et al., 2019).

Chemical Reactions and Synthesis

  • Carbomethoxyl Migration : Research involving the reaction of methyl 2,5-dimethylpyrrole-1-carboxylate with certain compounds resulted in the formation of 2,5-dimethyl-2-tricarbomethoxyvinyl-2H-pyrrole, a compound established through detailed nuclear magnetic resonance studies (Matheson et al., 1979).

Calcium Channel Activation

  • Calcium Channel Activator : this compound derivatives have been identified as a new class of calcium channel activators. These compounds, specifically FPL 64176, demonstrate potent activity on calcium uptake into cells and could be vital for studying calcium channels in various cell types (Baxter et al., 1993).

Pyrrole Studies

  • Oxidation Studies : Research into the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles resulted in the isolation of 2-hydroxy-2H-pyrroles, with the structural confirmation obtained via X-ray crystallographic analysis. This highlights the reactivity and transformation potential of such compounds (Cirrincione et al., 1987).

Synthesis of Pyrrole Derivatives

  • Synthesis via Continuous Flow : The synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylates, important for creating high-value pyrroles, has been achieved through continuous flow ring-closing metathesis. This method is environmentally friendly and efficient for large-scale synthesis (Drop et al., 2017).

Quantum Chemical Analysis

  • Analysis of Pyrrole Anions : Quantum chemical analysis of the pyrrole anions' addition to carbon disulfide and carbon dioxide revealed insights into the stability of various compounds and the effects of substitution and steric hindrances (Kobychev et al., 2002).

Chemosensor Development

  • Optical Chemosensor System : A pyrrole-containing hydrazone and its Cu2+ complex were synthesized, demonstrating utility as an optical chemosensor for the detection of Zn2+/Cu2+ and pyrophosphate, showing potential in biomedical applications(Yang et al., 2018).

Kinetic Studies

  • Kinetic Effect of N-Pyrrole Substituent : Studies on methyl 2,5-dimethylpyrrole-3-carboxylates with different N-substituents provided insights into the kinetic effects these substituents have on the reactivity of pyrroles (Biava et al., 2004).

Green Synthesis Methods

  • Environmentally Friendly Synthesis : The green synthesis of methyl pyrrole-1-carboxylate using dimethyl carbonate highlights a more environmentally friendly and efficient method for producing these compounds (Fan et al., 2008).

Safety and Hazards

“Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-4-7(6(2)9-5)8(10)11-3/h4,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWZEJIISPYZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343855
Record name Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69687-80-5
Record name Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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